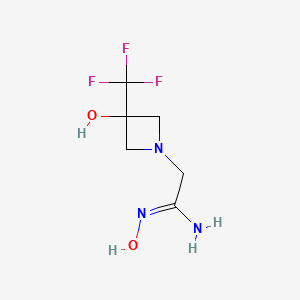
N'-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is a synthetic compound characterized by the presence of a trifluoromethyl group and an azetidine ring. The trifluoromethyl group is known for its significant impact on the biological activity and stability of organic molecules, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group and azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide
- (Z)-N-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide
Uniqueness
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the azetidine ring. This combination enhances its reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C6H10F3N3O2 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H10F3N3O2/c7-6(8,9)5(13)2-12(3-5)1-4(10)11-14/h13-14H,1-3H2,(H2,10,11) |
Clave InChI |
YXYMAARMDNXPNA-UHFFFAOYSA-N |
SMILES isomérico |
C1C(CN1C/C(=N/O)/N)(C(F)(F)F)O |
SMILES canónico |
C1C(CN1CC(=NO)N)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


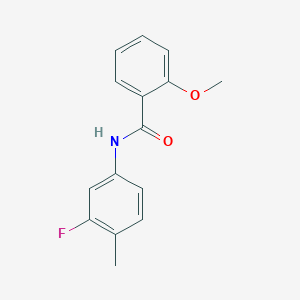
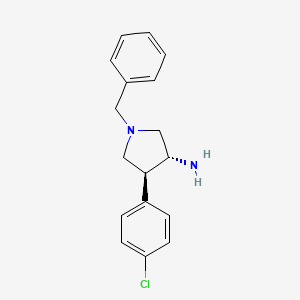
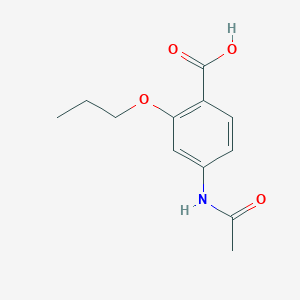

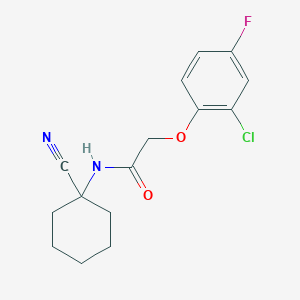

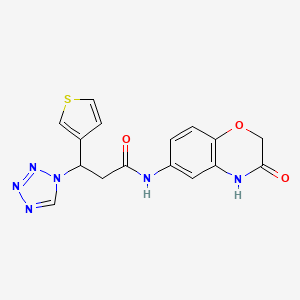

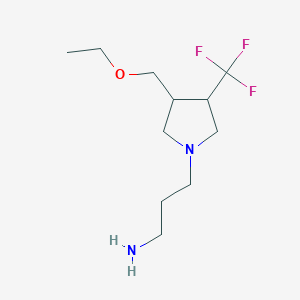
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
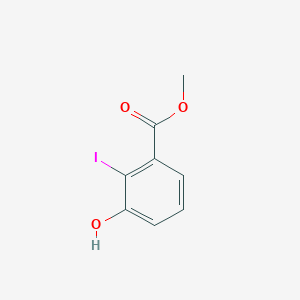
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
